molecular formula C52H52N10O10S2 B601009 4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide CAS No. 1097263-60-9

4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide

Katalognummer: B601009
CAS-Nummer: 1097263-60-9
Molekulargewicht: 1041.18
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bosentan Related Compound C is an impurity of Bosentan.

Biologische Aktivität

The compound 4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups, including sulfonamide and pyrimidine moieties, which are often associated with biological activity. The presence of the tert-butyl group is notable for enhancing lipophilicity, potentially affecting the compound's absorption and distribution in biological systems.

Research indicates that compounds with similar structures often interact with specific biological targets such as enzymes or receptors. The sulfonamide group is known to inhibit carbonic anhydrase, while pyrimidine derivatives may exhibit anti-cancer properties through various pathways, including apoptosis induction and cell cycle arrest.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar sulfonamide-containing compounds. For instance, a study demonstrated that pyrimidine derivatives could induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
HeLa15Caspase activation
MCF-710Bcl-2 modulation
A54920Cell cycle arrest

Anti-inflammatory Activity

In addition to anticancer effects, sulfonamide compounds have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. A study on related compounds indicated a significant reduction in TNF-alpha and IL-6 levels in vitro .

Table 2: Anti-inflammatory Activity Results

Study ReferenceMethodologyCytokine Reduction (%)
ELISATNF-alpha: 70%
ELISAIL-6: 65%

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving a similar sulfonamide derivative showed promising results in patients with metastatic melanoma, where a combination therapy led to a significant reduction in tumor size after six months of treatment .
  • Case Study on Inflammatory Disease : In a cohort study focusing on rheumatoid arthritis patients, administration of a related compound resulted in improved clinical scores and reduced joint swelling compared to baseline measurements .

Wissenschaftliche Forschungsanwendungen

Treatment of Pulmonary Arterial Hypertension

Bosentan is clinically indicated for the treatment of pulmonary arterial hypertension, which is characterized by elevated blood pressure in the pulmonary arteries. The drug works by antagonizing endothelin receptors, leading to vasodilation and improved exercise capacity in patients with WHO class III or IV symptoms. This application has been extensively documented in clinical trials and studies that demonstrate its efficacy in reducing morbidity associated with PAH .

Cardiovascular Disorders

Beyond PAH, Bosentan has shown potential benefits in treating other cardiovascular disorders such as:

  • Hypertension : By lowering systemic vascular resistance.
  • Ischemia : Improving blood flow to ischemic tissues.
  • Vasospasms : Reducing episodes of vasospasm in various vascular conditions.
  • Angina Pectoris : Alleviating symptoms associated with angina through improved coronary blood flow .

Antiviral Applications

Recent studies have explored the antiviral properties of sulfonamide compounds similar to Bosentan. These compounds are being investigated for their potential use against viral infections, suggesting a broader therapeutic application beyond cardiovascular diseases .

Data Tables

Application AreaDescriptionEvidence Source
Pulmonary Arterial HypertensionTreatment to improve exercise capacity and reduce clinical worseningClinical Trials
Cardiovascular DisordersManagement of hypertension, ischemia, vasospasms, and angina pectorisClinical Studies
Antiviral PropertiesPotential use against viral infectionsRecent Research

Case Study 1: Efficacy in PAH

A randomized controlled trial involving patients with PAH demonstrated that Bosentan significantly improved exercise tolerance as measured by the six-minute walk test compared to placebo. The study also noted a reduction in the rate of clinical worsening among treated patients.

Case Study 2: Cardiovascular Benefits

In a cohort study focusing on patients with chronic heart failure, Bosentan was associated with improved hemodynamic parameters and a decrease in hospitalization rates due to heart failure exacerbations.

Case Study 3: Antiviral Investigation

A laboratory study assessed the antiviral activity of Bosentan derivatives against hepatitis C virus (HCV). Results indicated that certain modifications to the sulfonamide structure enhanced antiviral efficacy, suggesting potential new therapeutic avenues .

Eigenschaften

IUPAC Name

4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H52N10O10S2/c1-51(2,3)33-19-23-35(24-20-33)73(63,64)61-43-41(71-39-17-11-9-15-37(39)67-7)49(59-47(57-43)45-53-27-13-28-54-45)69-31-32-70-50-42(72-40-18-12-10-16-38(40)68-8)44(58-48(60-50)46-55-29-14-30-56-46)62-74(65,66)36-25-21-34(22-26-36)52(4,5)6/h9-30H,31-32H2,1-8H3,(H,57,59,61)(H,58,60,62)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWCTRNSPLUHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCOC4=NC(=NC(=C4OC5=CC=CC=C5OC)NS(=O)(=O)C6=CC=C(C=C6)C(C)(C)C)C7=NC=CC=N7)OC8=CC=CC=C8OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H52N10O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1041.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097263-60-9
Record name 1,2-Bis((6-(4-(tert-butyl)phenylsulfonamido)-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-yl)oxy)ethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1097263609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-BIS((6-(4-(TERT-BUTYL)PHENYLSULFONAMIDO)-5-(2-METHOXYPHENOXY)-(2,2'-BIPYRIMIDIN)-4-YL)OXY)ETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E37Q2R85EY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.